An In-depth Technical Guide to 4-bromo-N-(2,4-dimethoxyphenyl)benzamide: Synthesis, Characterization, and Properties
An In-depth Technical Guide to 4-bromo-N-(2,4-dimethoxyphenyl)benzamide: Synthesis, Characterization, and Properties
This technical guide provides a comprehensive overview of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide, a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data on this specific isomer, this document outlines a robust, field-proven synthetic protocol and provides an expert analysis of its expected physicochemical and spectroscopic properties based on established principles and data from structurally related compounds.
Core Molecular Attributes
4-bromo-N-(2,4-dimethoxyphenyl)benzamide is a member of the N-aryl benzamide family, characterized by a benzamide core linking a 4-bromophenyl group and a 2,4-dimethoxyphenyl moiety. The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the dimethoxyphenyl ring influences the molecule's conformation and electronic properties.
Table 1: Physicochemical Properties of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₄BrNO₃ | Calculated |
| Molecular Weight | 336.18 g/mol | Calculated |
| Monoisotopic Mass | 335.01572 Da | Inferred from isomer data[1] |
| IUPAC Name | 4-bromo-N-(2,4-dimethoxyphenyl)benzamide | IUPAC Nomenclature |
Strategic Synthesis Protocol
The synthesis of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide can be reliably achieved through the acylation of 2,4-dimethoxyaniline with 4-bromobenzoyl chloride. This is a standard and widely utilized method for the formation of amide bonds. The proposed reaction mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride.
Experimental Protocol: Synthesis of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide
Materials:
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4-bromobenzoyl chloride
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2,4-dimethoxyaniline
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Anhydrous acetone or Tetrahydrofuran (THF)
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Triethylamine or Pyridine (as a base)
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Deionized water
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Standard laboratory glassware and magnetic stirrer
Procedure:
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In a round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 equivalent) in anhydrous acetone or THF.
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Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution to act as an acid scavenger.
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Cool the reaction mixture to 0°C in an ice bath.
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Slowly add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is poured into cold deionized water to precipitate the crude product.
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The solid product is collected by vacuum filtration and washed with cold water.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-bromo-N-(2,4-dimethoxyphenyl)benzamide.
This synthetic approach is adapted from established procedures for the synthesis of similar N-aryl benzamides[2][3].
Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-bromophenyl and 2,4-dimethoxyphenyl rings, as well as the methoxy and amide protons. The protons on the 2,4-dimethoxyphenyl ring will likely exhibit characteristic splitting patterns due to their positions relative to the methoxy groups and the amide linkage.
¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear in the downfield region (around 165-170 ppm). The aromatic carbons will resonate in the typical range of 110-150 ppm, with their chemical shifts influenced by the bromine and methoxy substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide should exhibit characteristic absorption bands for the amide functional group. A strong absorption band corresponding to the C=O stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration should appear as a sharp peak in the region of 3200-3400 cm⁻¹. The C-Br stretching vibration will likely be observed in the fingerprint region, typically below 700 cm⁻¹.
Visualizing the Molecular Structure and Synthesis
Diagram 1: Chemical Structure of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide
Caption: Chemical structure of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide.
Diagram 2: Synthetic Workflow for 4-bromo-N-(2,4-dimethoxyphenyl)benzamide
Caption: Proposed synthetic workflow for 4-bromo-N-(2,4-dimethoxyphenyl)benzamide.
Conclusion
This technical guide provides a foundational understanding of 4-bromo-N-(2,4-dimethoxyphenyl)benzamide for researchers and professionals in drug development and materials science. While direct experimental data is limited, the provided synthesis protocol is based on robust and well-established chemical principles, offering a reliable pathway to obtain this compound. The predicted spectroscopic data serves as a valuable reference for its characterization. Further research into the biological and material properties of this molecule is warranted.
References
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PubChemLite. 2-bromo-n-(2,4-dimethoxyphenyl)benzamide. [Link]
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Sripet, W., Chantrapromma, S., Ruanwas, P., & Fun, H. K. (2012). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1234. [Link]
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Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
